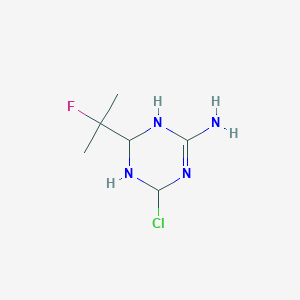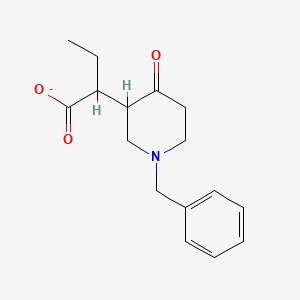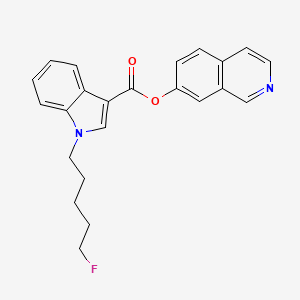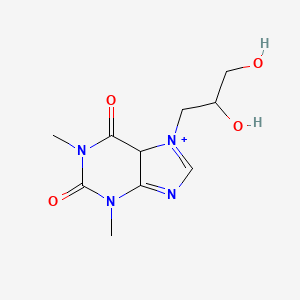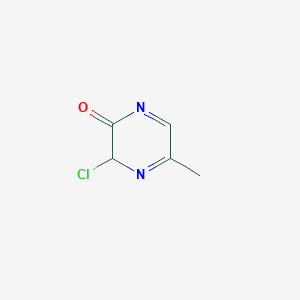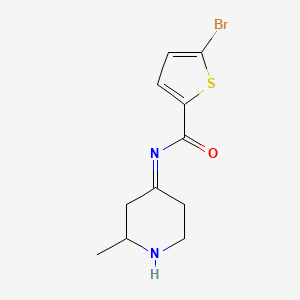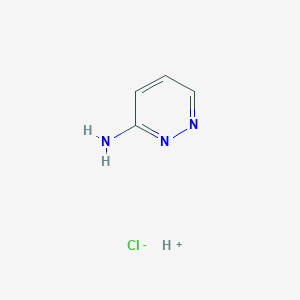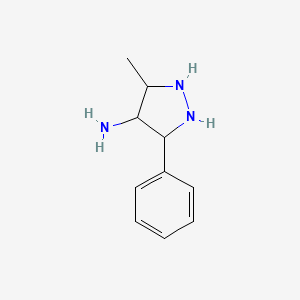
5-Methyl-3-phenyl-1H-pyrazol-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-phenyl-1H-pyrazol-4-amine is a member of the pyrazole family, which is known for its bioactive properties. This compound is characterized by a pyrazole ring substituted with a methyl group at the third position, a phenyl group at the fifth position, and an amino group at the fourth position. It finds applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 3-methyl-5-phenyl-1H-pyrazol-4-amine can be achieved through several routes. One common method involves the refluxing of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol . Another approach includes the condensation of substituted aromatic aldehydes with tosylhydrazine followed by cycloaddition with terminal alkynes . Industrial production methods often utilize solvent-less reactions, such as the reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine .
Chemical Reactions Analysis
3-methyl-5-phenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: It can undergo substitution reactions with various electrophiles, leading to the formation of diverse pyrazole derivatives
Common reagents used in these reactions include hydrazine, aromatic aldehydes, and terminal alkynes. Major products formed from these reactions are often pyrazole derivatives with different functional groups .
Scientific Research Applications
3-methyl-5-phenyl-1H-pyrazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-5-phenyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins, leading to its biological effects. The compound’s interaction with molecular targets such as p53 and p21 proteins has been studied, indicating its potential role in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
3-methyl-5-phenyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
5-amino-3-(4-methylphenyl)-1-phenylpyrazole: This compound shares a similar pyrazole structure but differs in the position of the amino group.
1-phenyl-3-methyl-5-pyrazolone: This compound has a similar pyrazole ring but lacks the amino group.
The uniqueness of 3-methyl-5-phenyl-1H-pyrazol-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
3-methyl-5-phenylpyrazolidin-4-amine |
InChI |
InChI=1S/C10H15N3/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-7,9-10,12-13H,11H2,1H3 |
InChI Key |
JWHWZALCNFNSSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(NN1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


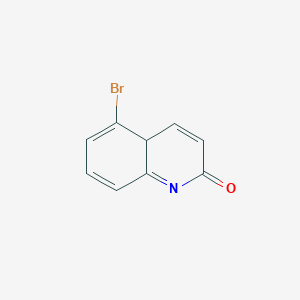
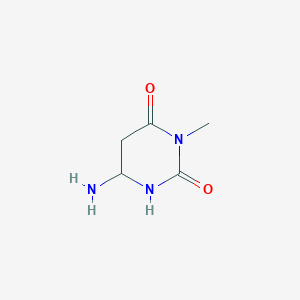
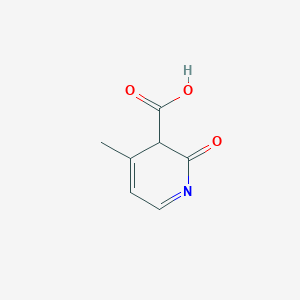

![(E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B12358992.png)

![2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12359010.png)
